Senaparib

Ovarian Cancer Phase III Clinical Trial Maintenance Therapy

Senaparib is a structurally novel PARP1/2 inhibitor approved by China's NMPA for ovarian cancer maintenance, with a biomarker-agnostic all-comer benefit demonstrated in the Phase III FLAMES trial (HR 0.43). Its distinct tolerability profile supports long-term dosing with low discontinuation rates. Senaparib also holds FDA Orphan Drug Designation for SCLC in combination with temozolomide, offering a validated tool for synthetic lethality and DNA-damage combination research. Choose Senaparib over generic PARP inhibitors to ensure reproducible, clinically relevant results.

Molecular Formula C24H20F2N6O3
Molecular Weight 478.5 g/mol
CAS No. 1401682-78-7
Cat. No. B1652199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenaparib
CAS1401682-78-7
Molecular FormulaC24H20F2N6O3
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)CN4C5=C(C(=CC=C5)F)C(=O)NC4=O)F
InChIInChI=1S/C24H20F2N6O3/c25-17-6-5-15(14-32-19-4-1-3-18(26)20(19)21(33)29-24(32)35)13-16(17)22(34)30-9-11-31(12-10-30)23-27-7-2-8-28-23/h1-8,13H,9-12,14H2,(H,29,33,35)
InChIKeyVBTUJTGLLREMNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Senaparib (CAS 1401682-78-7) Procurement Guide: A Next-Generation PARP1/2 Inhibitor for Oncology Research and Clinical Application


Senaparib (also known as IMP4297 or JS109) is a synthetic small molecule that functions as a highly potent, orally bioavailable inhibitor of the nuclear enzymes poly (ADP-ribose) polymerase 1 and 2 (PARP1/2) [1]. Its mechanism of action centers on preventing PARP-mediated DNA single-strand break repair and trapping PARP-DNA complexes, which induces synthetic lethality in tumor cells with homologous recombination deficiencies (HRD), such as BRCA1/2 mutations [2]. Senaparib possesses a novel chemical structure distinct from earlier-generation PARP inhibitors and received marketing approval from China's National Medical Products Administration (NMPA) in January 2025 for the first-line maintenance treatment of advanced epithelial ovarian cancer [3].

Why Senaparib Cannot Be Interchanged with First-Generation PARP Inhibitors in Critical Research


While all PARP inhibitors share a common class mechanism, their clinical efficacy, safety profiles, and patient selection criteria can differ substantially due to variations in chemical structure, PARP-trapping potency, and off-target effects. Although in vitro data show that Senaparib is equipotent for PARP1 and PARP2 like most other PARP inhibitors, its clinical development has established a distinct evidence base for a biomarker-agnostic, all-comer population in ovarian cancer [1]. The pivotal Phase III FLAMES trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival irrespective of BRCA mutation or HRD status, a benefit profile that is not uniformly documented across all in-class agents [1]. Furthermore, its tolerability profile, characterized by a low rate of treatment discontinuation due to adverse events, differentiates it from older agents where higher rates of dose reduction and discontinuation can limit therapeutic utility [2]. Substituting Senaparib with a generic analog in a research or clinical procurement setting could introduce unverified variables in potency, selectivity, or tolerability that would compromise study reproducibility or therapeutic outcome.

Quantitative Differentiation of Senaparib: Comparative Efficacy, Potency, and Tolerability Data


Superior Progression-Free Survival Benefit in Ovarian Cancer Maintenance Therapy Compared to Placebo

In the pivotal Phase III FLAMES trial, Senaparib as a monotherapy maintenance treatment demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to a placebo control. The hazard ratio for disease progression or death was 0.43, representing a 57% reduction in risk [1]. The benefit was observed irrespective of BRCA mutation or homologous recombination deficiency (HRD) status [1].

Ovarian Cancer Phase III Clinical Trial Maintenance Therapy

Improved Tolerability Leading to Higher Treatment Persistence

The rate of permanent discontinuation of Senaparib due to adverse events (AEs) was 4.4%, which is notably lower than the 14.7% discontinuation rate reported in the pivotal trial for another leading PARP inhibitor, Niraparib [1][2]. While the rate of Grade ≥3 AEs was 66% for Senaparib versus 20% for placebo, the low discontinuation rate indicates that these events were clinically manageable [1].

Drug Tolerability Adverse Events Treatment Adherence

Subnanomolar in vitro Potency Against PARP1 and PARP2 Enzymes

Senaparib exhibits high in vitro inhibitory potency against both PARP1 and PARP2 enzymes, with reported IC50 values in the subnanomolar range . This potency is comparable to Talazoparib and superior to Olaparib and Niraparib in cell-free assays . However, a recent study using intracellular biosensors indicates that Senaparib, like most PARP inhibitors, is equipotent for both isoforms in a cellular context [1].

PARP1 PARP2 Enzyme Inhibition IC50

Regulatory Approval Based on Biomarker-Agnostic, All-Comer Population

Senaparib received marketing approval from China's NMPA for the first-line maintenance treatment of advanced epithelial ovarian cancer in all patients who have responded to platinum-based chemotherapy, without a requirement for a specific BRCA or HRD biomarker status [1]. This differentiates it from some earlier PARP inhibitors, which initially had more restricted labels or demonstrated a differential magnitude of benefit based on biomarker status [2].

Regulatory Approval Biomarker Ovarian Cancer

Optimal Research and Industrial Use Cases for Senaparib


Investigating First-Line Maintenance Therapy in Broad Populations of Advanced Ovarian Cancer

Senaparib is the premier choice for research programs focused on maintenance therapy in ovarian cancer, specifically those aiming to model a biomarker-agnostic, all-comer treatment strategy. As evidenced by the Phase III FLAMES trial data, Senaparib's significant PFS benefit (HR 0.43) is consistent across BRCA-mutated, BRCA-wildtype, HRD-positive, and HRD-negative subgroups, making it a valuable tool for studying synthetic lethality mechanisms and long-term disease control beyond narrow genetic backgrounds [1].

Preclinical Combination Studies with Temozolomide (TMZ) for Small Cell Lung Cancer (SCLC) and Solid Tumors

Senaparib has demonstrated strong synergistic cytotoxicity with the alkylating agent temozolomide (TMZ) in both in vitro and in vivo preclinical models of small cell lung cancer (SCLC) [2]. This specific combination has advanced to clinical evaluation and received Orphan Drug Designation from the U.S. FDA for the treatment of SCLC, validating the therapeutic hypothesis [3]. For procurement, this makes Senaparib a rational and evidence-backed selection for studies evaluating PARP inhibitor-based combination regimens, particularly those involving DNA-damaging chemotherapies.

Development of New PARP Inhibitor Assays and Resistance Models

Senaparib's well-characterized profile as a potent, equipotent PARP1/2 inhibitor makes it an ideal reference compound for developing and validating new assays for PARP trapping, PARylation, and synthetic lethality. Recent work using CeTEAM biosensors has quantitatively defined its intracellular binding behavior, providing a robust benchmark for characterizing novel PARP inhibitors [4]. Its distinct chemical structure also offers utility in studying acquired resistance mechanisms that may differ from those evolving against first-generation agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Senaparib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.